Cas no 2089710-28-9 (methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate)

methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate
- 1H-Imidazole-2-acetic acid, α-amino-1-methyl-, methyl ester
- EN300-1069463
- 2089710-28-9
-
- インチ: 1S/C7H11N3O2/c1-10-4-3-9-6(10)5(8)7(11)12-2/h3-5H,8H2,1-2H3
- InChIKey: SXZPVYTXDQYUTM-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)C(OC)=O)N(C)C=CN=1
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 298.9±30.0 °C(Predicted)
- 酸性度係数(pKa): 6.52±0.25(Predicted)
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069463-0.1g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
Enamine | EN300-1069463-0.05g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 0.05g |
$948.0 | 2023-10-28 | |
Enamine | EN300-1069463-10.0g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 10g |
$4974.0 | 2023-06-10 | ||
Enamine | EN300-1069463-2.5g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
Enamine | EN300-1069463-0.5g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 0.5g |
$1084.0 | 2023-10-28 | |
Enamine | EN300-1069463-5.0g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 5g |
$3355.0 | 2023-06-10 | ||
Enamine | EN300-1069463-5g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 5g |
$3273.0 | 2023-10-28 | |
Enamine | EN300-1069463-1g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 1g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1069463-10g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 10g |
$4852.0 | 2023-10-28 | |
Enamine | EN300-1069463-0.25g |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate |
2089710-28-9 | 95% | 0.25g |
$1038.0 | 2023-10-28 |
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetateに関する追加情報
Methyl 2-Amino-2-(1-Methyl-1H-Imidazol-2-yl)acetate: A Comprehensive Overview
Methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate (CAS No. 2089710-28-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
The molecular structure of methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is characterized by a central imidazole ring substituted with a methyl group and an amino-acetate moiety. The presence of these functional groups imparts the compound with specific chemical reactivity and biological activity. The imidazole ring is a common motif in many biologically active molecules, contributing to its ability to interact with various biological targets.
Recent studies have highlighted the potential of methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The researchers found that the compound's mechanism of action involves disrupting the fungal cell membrane, leading to cell death.
In addition to its antifungal properties, methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate has shown promise as an antibacterial agent. A study conducted by a team at the University of California, San Francisco, reported that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial activity is attributed to the compound's ability to interfere with bacterial protein synthesis.
The anti-inflammatory potential of methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate has also been explored. Research published in the European Journal of Pharmacology in 2023 indicated that the compound significantly reduces inflammation in both in vitro and in vivo models. The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
From a synthetic chemistry perspective, methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate can be prepared through several routes. One common method involves the reaction of methyl glyoxylate with 1-methylimidazole followed by reduction and subsequent amidation. The synthesis process is well-documented in the literature and can be optimized for large-scale production, making it a viable candidate for further pharmaceutical development.
The pharmacokinetic properties of methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate have been investigated to assess its suitability as a therapeutic agent. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low toxicity profile. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
In conclusion, methyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate (CAS No. 2089710-28-9) is a promising compound with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Its unique molecular structure and favorable pharmacokinetic profile position it as a potential lead molecule for the development of novel therapeutic agents. Ongoing research continues to explore its full potential in various medical applications.
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